

# Commercial Availability and Synthetic Pathways of (8-Bromooctyl)cyclopropane: A Technical Guide

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## Compound of Interest

Compound Name: (8-Bromooctyl)cyclopropane

Cat. No.: B15314107

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## Abstract

**(8-Bromooctyl)cyclopropane** (CAS No. 2253968-15-7) is a chemical compound of interest for various applications in organic synthesis and drug discovery, serving as a versatile building block for introducing a cyclopropyl-terminated alkyl chain. This guide provides a comprehensive overview of its commercial availability, physical and chemical properties, and a detailed plausible synthetic pathway for its laboratory-scale preparation. The synthesis involves a two-step sequence commencing with the cyclopropanation of a terminal alkene, followed by the conversion of a terminal hydroxyl group to a bromide. Detailed experimental protocols and workflow diagrams are provided to facilitate its synthesis and application in research and development.

## Commercial Availability

**(8-Bromooctyl)cyclopropane** is available from a limited number of specialized chemical suppliers. The primary source identified is Enamine, distributed through platforms such as Sigma-Aldrich. While other smaller suppliers may list the compound, detailed specifications are not always readily available. Researchers are advised to contact suppliers directly for up-to-date information on availability, pricing, and purity.

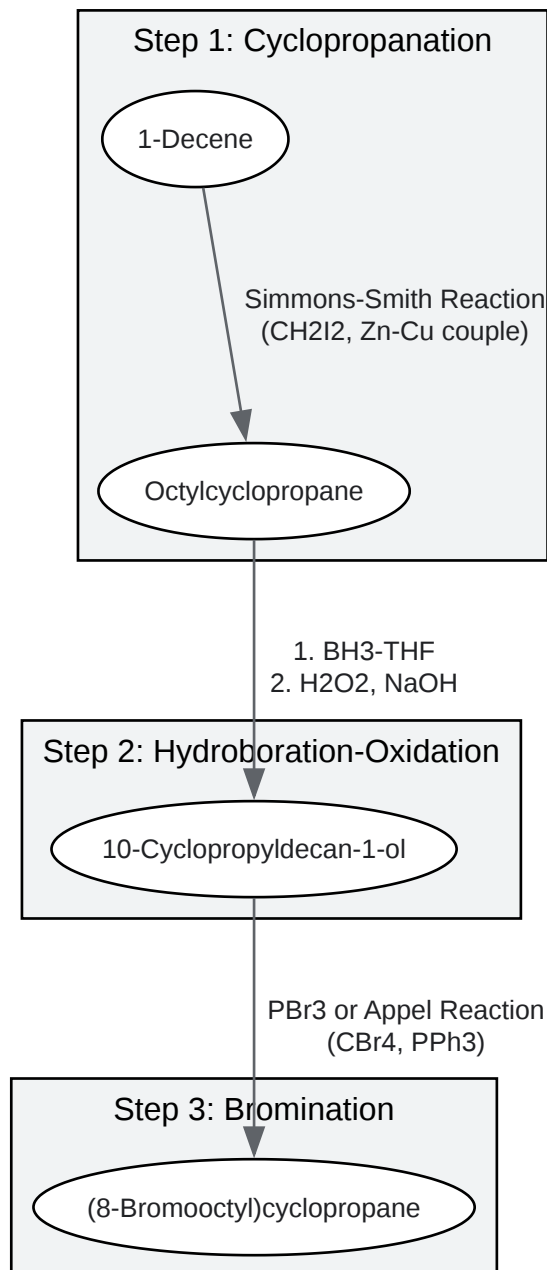
**Table 1: Commercial Supplier and Product Specifications**

Supplier	Product Code	CAS Number	Purity	Molecular Weight	IUPAC Name
Sigma-Aldrich (Enamine)	ENAH942F29 AC	2253968-15-7	95%	233.19 g/mol	(8-bromooctyl)cyclopropane

## Proposed Synthetic Pathway

A specific, peer-reviewed synthesis for **(8-Bromooctyl)cyclopropane** has not been identified in the current literature. However, a reliable and high-yielding two-step synthetic route can be proposed based on well-established organic transformations. The proposed pathway begins with the readily available starting material, 1-decene. The first step is a Simmons-Smith cyclopropanation to form octylcyclopropane. The second step involves a terminal hydroboration-oxidation to yield the primary alcohol, which is subsequently converted to the desired alkyl bromide.

## Proposed Synthetic Pathway for (8-Bromooctyl)cyclopropane

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Caption: Proposed three-step synthesis of **(8-Bromooctyl)cyclopropane** from 1-decene.

## Experimental Protocols

The following are detailed, plausible experimental protocols for the proposed synthetic pathway. These are based on established methodologies for similar substrates and should be

adaptable for the synthesis of **(8-Bromooctyl)cyclopropane**.

## Step 1: Synthesis of Octylcyclopropane via Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a well-established method for the stereospecific cyclopropanation of alkenes.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Reagents and Materials:

- 1-Decene
- Diiodomethane ( $\text{CH}_2\text{I}_2$ )
- Zinc-copper couple (Zn-Cu)
- Anhydrous diethyl ether ( $\text{Et}_2\text{O}$ )
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask with a reflux condenser and magnetic stirrer
- Separatory funnel

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple.
- Add anhydrous diethyl ether to the flask to cover the zinc-copper couple.
- Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic and should be controlled by the rate of addition.

- After the initial exothermic reaction subsides, add a solution of 1-decene in anhydrous diethyl ether dropwise to the reaction mixture.
- Heat the reaction mixture to a gentle reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
- Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude octylcyclopropane.
- Purify the crude product by fractional distillation under reduced pressure.

## Step 2: Synthesis of 10-Cyclopropyldecan-1-ol via Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond.<sup>[4][5]</sup> In the context of this synthesis, it is used to introduce a terminal hydroxyl group on the octylcyclopropane.

Reagents and Materials:

- Octylcyclopropane
- Borane-tetrahydrofuran complex solution ( $\text{BH}_3 \cdot \text{THF}$ )
- Anhydrous tetrahydrofuran (THF)
- 3 M aqueous sodium hydroxide (NaOH) solution
- 30% aqueous hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) solution

- Diethyl ether ( $\text{Et}_2\text{O}$ )
- Saturated aqueous sodium chloride ( $\text{NaCl}$ ) solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask with a magnetic stirrer and nitrogen inlet
- Separatory funnel

Procedure:

- In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve octylcyclopropane in anhydrous THF.
- Cool the solution in an ice bath and add the borane-THF complex solution dropwise with stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Cool the mixture in an ice bath and slowly add the 3 M aqueous sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide solution, maintaining the temperature below  $25^\circ\text{C}$ .
- Stir the mixture at room temperature for a few hours.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 10-cyclopropyldecan-1-ol.
- Purify the product by flash column chromatography on silica gel.

## Step 3: Synthesis of (8-Bromooctyl)cyclopropane via Bromination of 10-Cyclopropyldecan-1-ol

The conversion of the primary alcohol to the corresponding alkyl bromide can be achieved using several reagents, with phosphorus tribromide ( $\text{PBr}_3$ ) or the Appel reaction being common and effective methods.<sup>[6][7][8][9][10][11]</sup>

#### Method A: Using Phosphorus Tribromide ( $\text{PBr}_3$ )

##### Reagents and Materials:

- 10-Cyclopropyldecan-1-ol
- Phosphorus tribromide ( $\text{PBr}_3$ )
- Anhydrous diethyl ether ( $\text{Et}_2\text{O}$ ) or dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Ice water
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask with a magnetic stirrer and dropping funnel
- Separatory funnel

##### Procedure:

- In a round-bottom flask, dissolve 10-cyclopropyldecan-1-ol in anhydrous diethyl ether.
- Cool the solution in an ice bath and add  $\text{PBr}_3$  dropwise with stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Carefully pour the reaction mixture into ice water to quench the excess  $\text{PBr}_3$ .
- Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude **(8-Bromooctyl)cyclopropane** by vacuum distillation or flash column chromatography.

#### Method B: The Appel Reaction

##### Reagents and Materials:

- 10-Cyclopropyldecan-1-ol
- Carbon tetrabromide (CBr<sub>4</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Round-bottom flask with a magnetic stirrer and nitrogen inlet

##### Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine in anhydrous dichloromethane.
- Cool the solution in an ice bath and add carbon tetrabromide in one portion.
- Add a solution of 10-cyclopropyldecan-1-ol in anhydrous dichloromethane dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Concentrate the reaction mixture under reduced pressure.
- Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide byproduct.
- Filter the mixture and wash the solid with cold pentane or hexane.

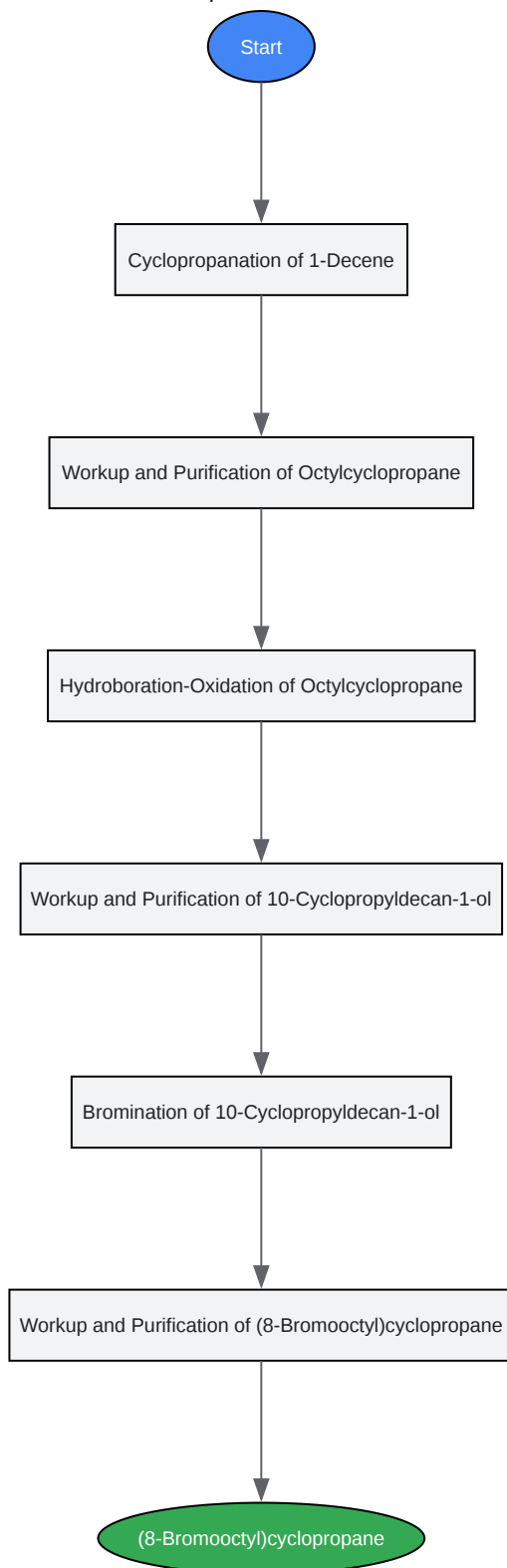


- Concentrate the filtrate to obtain the crude product.
- Purify the crude **(8-Bromooctyl)cyclopropane** by flash column chromatography.

## Experimental Workflow and Logical Relationships

The overall experimental workflow for the synthesis of **(8-Bromooctyl)cyclopropane** is a sequential process. Each step's product serves as the starting material for the subsequent step, with purification being crucial after each transformation to ensure the purity of the final product.

## Overall Experimental Workflow

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Caption: Sequential workflow for the synthesis and purification of **(8-Bromooctyl)cyclopropane**.

## Conclusion

**(8-Bromooctyl)cyclopropane** is a commercially available but specialized chemical building block. For researchers requiring larger quantities or specific analogs, the proposed two-step synthesis from 1-decene offers a viable and robust route. The provided experimental protocols, based on well-established and high-yielding reactions, should serve as a practical guide for its preparation in a laboratory setting. Careful execution of each step, particularly the purification of intermediates, is essential for obtaining the final product in high purity.

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